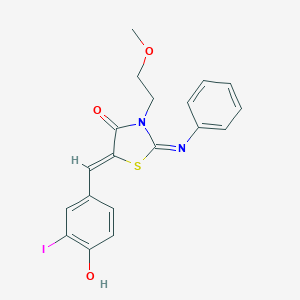![molecular formula C25H29N3O3S B306585 2-{5-[(1-cyclohexyl-2,5-dimethyl-1H-pyrrol-3-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(4-methylphenyl)acetamide](/img/structure/B306585.png)
2-{5-[(1-cyclohexyl-2,5-dimethyl-1H-pyrrol-3-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(4-methylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{5-[(1-cyclohexyl-2,5-dimethyl-1H-pyrrol-3-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(4-methylphenyl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound is known for its unique structure and properties, which make it a promising candidate for the development of new drugs and therapies. In
作用機序
The mechanism of action of 2-{5-[(1-cyclohexyl-2,5-dimethyl-1H-pyrrol-3-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(4-methylphenyl)acetamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in the inflammatory response, cell proliferation, and other cellular processes. This compound has also been shown to modulate the activity of certain neurotransmitters and receptors in the brain, which may contribute to its potential use in the treatment of neurological disorders.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a wide range of biochemical and physiological effects. This compound has been shown to reduce inflammation and oxidative stress in the body, which may contribute to its potential use in the treatment of inflammatory diseases and cancer. It has also been shown to improve glucose tolerance and insulin sensitivity, which may make it a promising candidate for the treatment of diabetes.
実験室実験の利点と制限
One of the main advantages of 2-{5-[(1-cyclohexyl-2,5-dimethyl-1H-pyrrol-3-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(4-methylphenyl)acetamide is its ability to exhibit a wide range of biochemical and physiological effects. This makes it a promising candidate for the development of new drugs and therapies. However, the complex synthesis method and the limited availability of this compound may pose significant challenges for lab experiments.
将来の方向性
There are several future directions that can be explored with 2-{5-[(1-cyclohexyl-2,5-dimethyl-1H-pyrrol-3-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(4-methylphenyl)acetamide. One potential direction is the development of new drugs and therapies for the treatment of inflammatory diseases, cancer, and neurological disorders. Another potential direction is the exploration of the biochemical and physiological effects of this compound in different animal models and human clinical trials. Additionally, the synthesis of analogs and derivatives of this compound may lead to the development of more potent and selective drugs and therapies.
In conclusion, this compound is a promising compound with significant potential in the field of medicinal chemistry. Its unique structure and properties make it a promising candidate for the development of new drugs and therapies. However, further research is needed to fully understand its mechanism of action, biochemical and physiological effects, and potential applications in the treatment of various diseases and disorders.
合成法
The synthesis of 2-{5-[(1-cyclohexyl-2,5-dimethyl-1H-pyrrol-3-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(4-methylphenyl)acetamide is a complex process that involves several steps. The synthesis starts with the reaction of 1-cyclohexyl-2,5-dimethylpyrrole-3-carboxaldehyde with thiourea in the presence of acetic acid to form the thiazolidine ring. The resulting compound is then reacted with 4-methylphenylacetic acid and acetic anhydride to form the final product. The synthesis of this compound requires expertise in organic chemistry and access to specialized equipment and reagents.
科学的研究の応用
2-{5-[(1-cyclohexyl-2,5-dimethyl-1H-pyrrol-3-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(4-methylphenyl)acetamide has been extensively studied for its potential applications in the field of medicinal chemistry. This compound has been shown to exhibit significant anti-inflammatory, anti-cancer, and anti-bacterial properties. It has also been studied for its potential use in the treatment of diabetes, Alzheimer's disease, and other neurological disorders.
特性
分子式 |
C25H29N3O3S |
|---|---|
分子量 |
451.6 g/mol |
IUPAC名 |
2-[(5Z)-5-[(1-cyclohexyl-2,5-dimethylpyrrol-3-yl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide |
InChI |
InChI=1S/C25H29N3O3S/c1-16-9-11-20(12-10-16)26-23(29)15-27-24(30)22(32-25(27)31)14-19-13-17(2)28(18(19)3)21-7-5-4-6-8-21/h9-14,21H,4-8,15H2,1-3H3,(H,26,29)/b22-14- |
InChIキー |
IIEQVCWXGDZKOM-HMAPJEAMSA-N |
異性体SMILES |
CC1=CC=C(C=C1)NC(=O)CN2C(=O)/C(=C/C3=C(N(C(=C3)C)C4CCCCC4)C)/SC2=O |
SMILES |
CC1=CC=C(C=C1)NC(=O)CN2C(=O)C(=CC3=C(N(C(=C3)C)C4CCCCC4)C)SC2=O |
正規SMILES |
CC1=CC=C(C=C1)NC(=O)CN2C(=O)C(=CC3=C(N(C(=C3)C)C4CCCCC4)C)SC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![methyl (4-bromo-2-{[3-[2-(1H-indol-3-yl)ethyl]-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetate](/img/structure/B306503.png)
![5-(1,3-benzodioxol-5-ylmethylene)-3-[2-(1H-indol-3-yl)ethyl]-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B306506.png)
![(2Z,5Z)-3-[2-(1H-indol-3-yl)ethyl]-2-[(4-methoxyphenyl)imino]-5-[(5-methylfuran-2-yl)methylidene]-1,3-thiazolidin-4-one](/img/structure/B306507.png)
![2-(3-{[3-(2-methoxyethyl)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}-1H-indol-1-yl)-N-(4-methylphenyl)acetamide](/img/structure/B306509.png)
![(2Z,5Z)-5-(furan-2-ylmethylidene)-3-[2-(1H-indol-3-yl)ethyl]-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B306512.png)
![(2Z,5Z)-5-[(4-ethoxynaphthalen-1-yl)methylidene]-3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B306513.png)
![(2Z,5Z)-5-[3-chloro-5-methoxy-4-(prop-2-yn-1-yloxy)benzylidene]-3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B306515.png)
![methyl 2-[2-chloro-6-ethoxy-4-[(Z)-[3-[2-(4-methylanilino)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]phenoxy]acetate](/img/structure/B306517.png)
![2-[2,4-dioxo-5-(3-phenoxybenzylidene)-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B306518.png)

![2-(5-{3-ethoxy-4-[(4-fluorobenzyl)oxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)-N-(4-methylphenyl)acetamide](/img/structure/B306520.png)
![5-{3-[(1-(4-bromophenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2,5-dimethyl-1H-pyrrol-1-yl}-2-chlorobenzoic acid](/img/structure/B306522.png)
![Ethyl [4-bromo-2-({2,4-dioxo-3-[2-oxo-2-(4-toluidino)ethyl]-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetate](/img/structure/B306524.png)
![2-[(5Z)-2,4-dioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B306526.png)